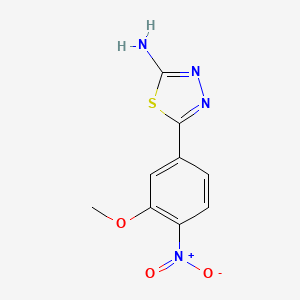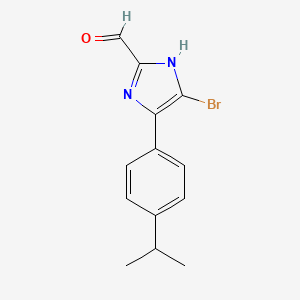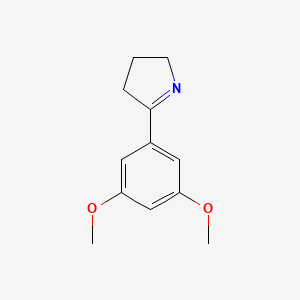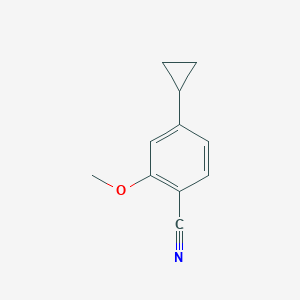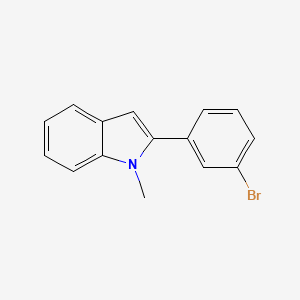
2-(3-Bromophenyl)-1-methylindole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Bromophenyl)-1-methylindole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound features a bromine atom attached to the phenyl ring and a methyl group attached to the nitrogen atom of the indole ring. Indoles are significant in various fields due to their biological activities and are often found in natural products and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-1-methylindole can be achieved through several methods. One common approach involves the reaction of 3-bromophenylhydrazine with acetophenone to form the corresponding hydrazone, which is then cyclized to produce the indole derivative. This reaction typically requires acidic conditions and elevated temperatures to facilitate the cyclization process.
Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, where 3-bromophenylboronic acid or 3-bromophenylstannane is coupled with 1-methylindole under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(3-Bromophenyl)-1-methylindole can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The bromine atom on the phenyl ring can participate in EAS reactions, allowing for further functionalization of the compound.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2,3-diones or reduction to form indolines.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or amines can be used under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate reduction reactions.
Major Products Formed
EAS Reactions: Substituted indoles with various functional groups on the phenyl ring.
Nucleophilic Substitution: Indoles with different substituents replacing the bromine atom.
Oxidation and Reduction: Indole-2,3-diones or indolines, respectively.
科学研究应用
2-(3-Bromophenyl)-1-methylindole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
作用机制
The mechanism of action of 2-(3-Bromophenyl)-1-methylindole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, it may inhibit specific enzymes involved in disease processes or bind to receptors to alter cellular signaling pathways .
相似化合物的比较
Similar Compounds
2-Phenylindole: Lacks the bromine substituent, resulting in different reactivity and biological activity.
2-(4-Bromophenyl)-1-methylindole: Similar structure but with the bromine atom in a different position, leading to variations in chemical and biological properties.
1-Methylindole: Lacks the bromophenyl substituent, affecting its overall reactivity and applications.
Uniqueness
2-(3-Bromophenyl)-1-methylindole is unique due to the presence of both the bromine atom and the methyl group, which influence its chemical reactivity and potential biological activities. The bromine atom can participate in various substitution reactions, while the methyl group can affect the compound’s solubility and interaction with biological targets .
属性
分子式 |
C15H12BrN |
|---|---|
分子量 |
286.17 g/mol |
IUPAC 名称 |
2-(3-bromophenyl)-1-methylindole |
InChI |
InChI=1S/C15H12BrN/c1-17-14-8-3-2-5-12(14)10-15(17)11-6-4-7-13(16)9-11/h2-10H,1H3 |
InChI 键 |
DXDJLFBCEQQOCF-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2C=C1C3=CC(=CC=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(7-Bromo-9,9-dihexyl-9H-fluoren-2-yl)-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13696475.png)

![Ethyl 2-[[2-(Fmoc-amino)ethyl]amino]acetate Hydrochloride](/img/structure/B13696481.png)
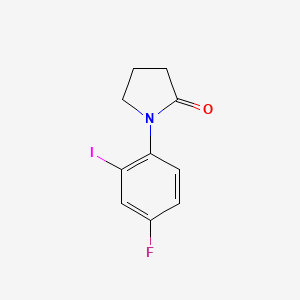
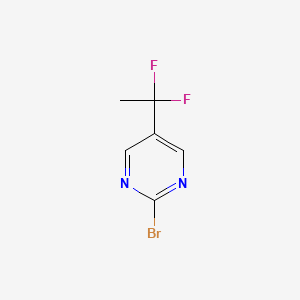
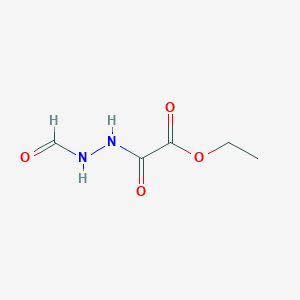
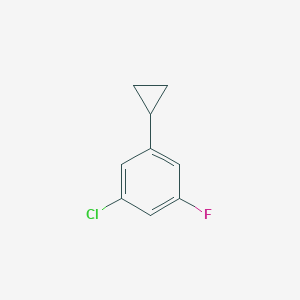
![8-Methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13696524.png)
